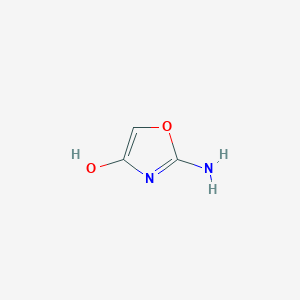
2-Amino-1,3-oxazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1,3-oxazol-4-ol is a heterocyclic compound that features both nitrogen and oxygen atoms within its five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-oxazol-4-ol typically involves the cyclization of amino alcohols with nitriles, carboxylic acids, or aldehydes. One common method includes the reaction of 2-amino acetic acid with nicotinoyl chloride . Another approach involves the use of β-hydroxy amides, which are cyclized using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® .
Industrial Production Methods: Industrial production of this compound often employs flow synthesis techniques to ensure high yield and purity. The use of manganese dioxide as a heterogeneous reagent in flow processes has been shown to be effective for the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1,3-oxazol-4-ol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen or oxygen atoms within the ring.
Acylation and Alkylation: The primary amine group can participate in acylation or alkylation reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Substitution: Various electrophiles in the presence of suitable catalysts.
Acylation/Alkylation: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of oxazoles.
Substitution: Formation of substituted oxazoles.
Acylation/Alkylation: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
2-Amino-1,3-oxazol-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1,3-oxazol-4-ol involves its interaction with specific molecular targets and pathways. The compound’s primary amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the oxazole ring’s aromatic character contributes to its stability and reactivity in biological systems .
Comparison with Similar Compounds
Thiazole: Contains sulfur instead of oxygen, exhibiting different chemical properties and reactivity.
Imidazole: Contains two nitrogen atoms, widely used in medicinal chemistry.
Uniqueness of 2-Amino-1,3-oxazol-4-ol: this compound is unique due to its specific substitution pattern and the presence of both an amino group and an oxazole ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
832133-89-8 |
|---|---|
Molecular Formula |
C3H4N2O2 |
Molecular Weight |
100.08 g/mol |
IUPAC Name |
2-amino-1,3-oxazol-4-ol |
InChI |
InChI=1S/C3H4N2O2/c4-3-5-2(6)1-7-3/h1,6H,(H2,4,5) |
InChI Key |
JVZHDEANCDIUFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















